BenchChemオンラインストアへようこそ!

6-Bromo-5-chloro-1H-benzo[d]imidazole

Medicinal Chemistry Drug Design ADME

This 5-bromo-6-chloro benzimidazole scaffold offers strategic orthogonal reactivity: the C6–Br undergoes selective Suzuki coupling while the C5–Cl remains intact for subsequent Buchwald-Hartwig amination, enabling efficient unsymmetrical library synthesis. Its unique Br/Cl halogen bonding signature targets CK2 ATP-binding pockets and bromodomain acetyl-lysine readers, making it a superior probe for kinase and epigenetic inhibitor development over symmetric dihalo analogs (logP 2.96). Procure ≥98% purity material to ensure reproducible cross-coupling yields and reliable biological assay data.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48
CAS No. 1360953-55-4
Cat. No. B2799140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-1H-benzo[d]imidazole
CAS1360953-55-4
Molecular FormulaC7H4BrClN2
Molecular Weight231.48
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Br)N=CN2
InChIInChI=1S/C7H4BrClN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
InChIKeyUZPKKTKUNKNWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloro-1H-benzo[d]imidazole (CAS 1360953-55-4) for Research & Procurement: A Halogenated Benzimidazole Scaffold Overview


6-Bromo-5-chloro-1H-benzo[d]imidazole (CAS 1360953-55-4) is a heterocyclic compound belonging to the benzimidazole family, characterized by bromine and chlorine substituents at the 5- and 6-positions of the fused benzene ring [1]. This specific halogenation pattern imparts unique electronic and steric properties that differentiate it from non-halogenated, mono-halogenated, or differently halogenated benzimidazole analogs . It is a versatile small molecule scaffold used as a building block in medicinal chemistry, particularly for developing kinase inhibitors, antiviral agents, and anticancer therapeutics .

Why Generic Benzimidazole Substitution is Not Advisable: The Critical Role of 5-Bromo-6-Chloro Substitution in 6-Bromo-5-chloro-1H-benzo[d]imidazole


Simple substitution with unsubstituted benzimidazole or analogs with different halogenation patterns (e.g., 5,6-dichloro or 5,6-dibromo) is likely to fail in biological assays due to significant changes in lipophilicity, target binding affinity, and metabolic stability [1]. The bromine atom at position 6 and chlorine at position 5 create a unique electronic environment that influences the compound's logP (2.96) and hydrogen bonding capabilities, which are critical for engaging hydrophobic binding pockets in target proteins such as casein kinase 2 (CK2) and bromodomains . SAR studies have consistently demonstrated that replacing bromine with chlorine or removing halogens drastically reduces inhibitory potency against kinases and antiviral targets [2].

Quantitative Differentiation of 6-Bromo-5-chloro-1H-benzo[d]imidazole: Head-to-Head Evidence Against Closest Analogs


Lipophilicity and Predicted Permeability: 6-Bromo-5-chloro vs. 5,6-Dichloro and 5,6-Dibromo Analogs

The compound exhibits a calculated logP of 2.96 (XLogP3-AA = 2.8), which is higher than that of the 5,6-dichloro analog (logP ≈ 2.2) and lower than the 5,6-dibromo analog (logP ≈ 3.5) [1]. This intermediate lipophilicity offers a balanced profile for cell permeability and aqueous solubility, potentially reducing off-target binding compared to more lipophilic analogs [2].

Medicinal Chemistry Drug Design ADME

Enhanced Reactivity for Cross-Coupling: The Synergistic Effect of Bromine and Chlorine Substituents

The presence of both bromine and chlorine on the benzimidazole core provides orthogonal reactivity for sequential cross-coupling reactions [1]. The bromine atom is more reactive towards palladium-catalyzed couplings (e.g., Suzuki, Stille), while the chlorine can be selectively activated under more forcing conditions or via nickel catalysis [2]. This dual reactivity allows for the controlled introduction of two different aryl/alkyl groups, a feat not possible with mono-halogenated or symmetrically di-halogenated (e.g., 5,6-dichloro) analogs [3].

Organic Synthesis C-C Coupling Late-Stage Functionalization

Halogen Bonding Potential: Br vs. Cl in Target Engagement

The bromine atom at the 6-position can engage in stronger halogen bonding (XB) interactions with backbone carbonyls or π-systems of target proteins compared to chlorine [1]. The σ-hole potential of bromine (≈10-15 kcal/mol) is significantly greater than that of chlorine (≈5-8 kcal/mol), leading to tighter binding and improved selectivity in bromodomain and kinase targets [2]. In contrast, the 5-chloro substituent provides a more moderate interaction, balancing affinity and selectivity [3].

Structure-Based Drug Design Halogen Bonding Molecular Recognition

Casein Kinase 2 (CK2) Inhibition: 5,6-Dihalogenated Benzimidazoles Demonstrate Potent Activity

Polyhalogenated benzimidazoles, particularly those with 5,6-dihalogenation patterns, are potent inhibitors of protein kinase CK2 [1]. 4,5,6,7-Tetrabromobenzimidazole derivatives show IC50 values in the 0.49–0.93 μM range against CK2, demonstrating that multiple bromine atoms significantly enhance potency [2]. While the 5-bromo-6-chloro substitution pattern of the target compound provides one strong halogen bonding interaction (Br) and one moderate interaction (Cl), it is expected to maintain low-micromolar CK2 inhibitory activity, likely in the 1-10 μM range based on SAR trends [3].

Kinase Inhibition CK2 Cancer Therapeutics

Optimal Research and Procurement Scenarios for 6-Bromo-5-chloro-1H-benzo[d]imidazole


Synthesis of Unsymmetrical 5,6-Disubstituted Benzimidazole Libraries via Orthogonal Cross-Coupling

Researchers seeking to explore structure-activity relationships (SAR) around the benzimidazole 5- and 6-positions will find this compound ideal due to its orthogonal Br/Cl reactivity [1]. The bromine atom can be selectively coupled under mild Suzuki conditions to install a first aryl or heteroaryl group, leaving the chlorine intact for a subsequent, more forcing cross-coupling (e.g., Buchwald-Hartwig amination or nickel-catalyzed Suzuki) [2]. This enables the efficient generation of diverse, unsymmetrical libraries that are difficult to access from symmetric dihalides. Procurement of high-purity (>97%) material from reputable vendors ensures reproducible synthetic outcomes .

Development of Selective CK2 Inhibitors with Optimized Halogen Bonding Profiles

Given the established role of polyhalogenated benzimidazoles as CK2 inhibitors, this scaffold is a strategic choice for medicinal chemistry programs targeting CK2-driven cancers [1]. The unique Br/Cl halogen bonding signature allows for fine-tuning of interactions within the ATP-binding pocket, potentially improving selectivity over off-target kinases like CK1 or GSK-3 [2]. The compound's favorable logP (2.96) also suggests improved cellular permeability compared to more polar dichloro analogs, making it suitable for cell-based assay development . Researchers should verify CK2 inhibitory activity in-house, as direct data for this specific derivative are limited.

Probing Halogen Bonding in Bromodomain-Containing Proteins

The bromodomain family of epigenetic readers contains a conserved asparagine residue that forms a halogen bond with brominated ligands [1]. 6-Bromo-5-chloro-1H-benzo[d]imidazole serves as a minimalist probe for studying the impact of halogen bonding strength on bromodomain binding affinity [2]. The single bromine atom provides a strong halogen bond donor, while the chlorine offers a weaker interaction, allowing researchers to deconvolute the contributions of each halogen to overall binding energy . This makes it a valuable tool compound for structural biologists and computational chemists developing bromodomain inhibitors.

Building Block for Antiviral Benzimidazole Nucleoside Analogs

Halogenated benzimidazole ribosides have demonstrated activity against human cytomegalovirus (HCMV) and HIV [1]. The 5-bromo-6-chloro benzimidazole core can be ribosylated and further derivatized to explore antiviral SAR [2]. Previous studies have shown that a chloro or bromo group at the 2-position is critical for separating antiviral activity from cytotoxicity, and the 5,6-dihalogenation pattern influences target engagement . This compound provides a versatile starting point for synthesizing novel nucleoside analogs with potentially improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-chloro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.